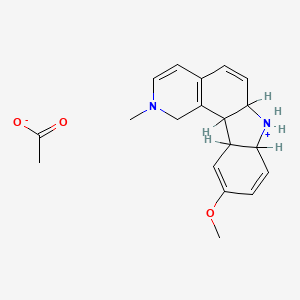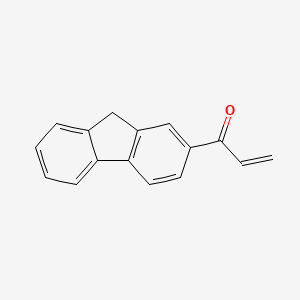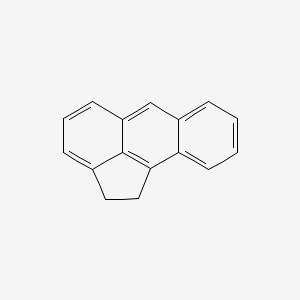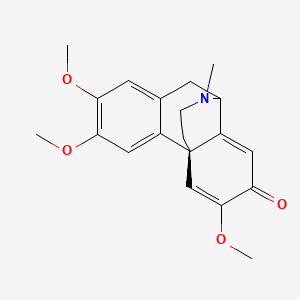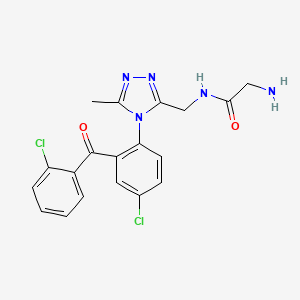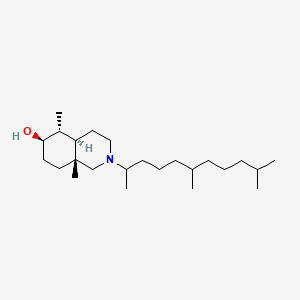
5-Isoxazoleacetic acid, alpha-amino-3-chloro-4,5-dihydro-
Overview
Description
5-Isoxazoleacetic acid, alpha-amino-3-chloro-4,5-dihydro-, also known as (αS,5S)-α-Amino-3-chloro-4,5-dihydro-5-isoxazoleacetic acid (AT-125; α-amino-3-chloro-2-isoxazoline-5-acetic acid; U-42126; NSC 163501), is a fermentation-derived amino acid antimetabolite . It has significant antitumor activity and has been shown to act in mammalian cells as a glutamine antagonist .
Synthesis Analysis
The compound is an antibiotic elaborated by Streptomyces sviceus . It has been shown to be a powerful inhibitor of many mammalian and bacterial reactions involving the transfer of nitrogen from the gamma-carboxamide of L-glutamine .Chemical Reactions Analysis
The compound has been shown to inhibit several enzymes. For instance, it strongly inhibits cytidine triphosphate synthetase, a glutamine-dependent amidotransferase . The effects of the compound on L1210 cell ribonucleotide pools were consistent with such inhibition .Scientific Research Applications
Cancer Treatment and Research : AT-125 has been studied for its potential in treating various types of cancer. It has shown effectiveness in inhibiting the growth of human pancreatic carcinoma cells (Allen, Meck, & Yunis, 1980). Additionally, it has been used in the treatment of mouse tumors and human tumor xenografts (Houchens et al., 1979).
Inhibition of Enzymatic Activities : Research has shown that AT-125 acts as an inhibitor for several enzymes. It inhibits gamma-glutamyl transpeptidase, an enzyme important in glutathione metabolism (Stole et al., 1990), and has been studied for its effect on the inactivation of glutamine amidotransferases, which are important in various biochemical processes (Tso, Bower, & Zalkin, 1980).
Antimicrobial Properties : AT-125 has been identified as having antimicrobial properties. It was isolated from Streptomyces sviceus and found to inhibit many mammalian and bacterial reactions involving L-glutamine (Jayaram et al., 1975).
Pharmacological Studies : Pharmacological studies of AT-125 have been conducted, exploring its potential as an antitumor agent. Its effects on cellular metabolism, toxicity, and drug interactions have been examined (Neil et al., 1979).
Synthesis and Derivatives : Research has also been conducted on the synthesis of AT-125 and its analogs, exploring the chemistry and potential modifications of the compound for various applications (Griesbeck et al., 1995).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O3/c6-3-1-2(11-8-3)4(7)5(9)10/h2,4H,1,7H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWIHIJWNYOLBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1Cl)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860588 | |
| Record name | Amino(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80860588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isoxazoleacetic acid, alpha-amino-3-chloro-4,5-dihydro- | |
CAS RN |
52583-41-2 | |
| Record name | Acivicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052583412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



